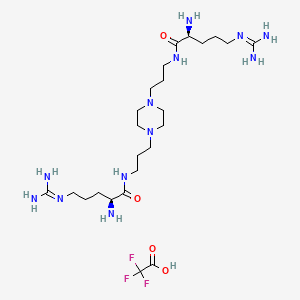

Ciraparantag (trifluoroacetate salt)

Description

Evolution of Molecular Interventions in Coagulation Pathway Regulation

The journey of modulating the coagulation pathway began with the discovery of vitamin K antagonists like warfarin (B611796). samev-dz.com While effective, these agents have a narrow therapeutic window and numerous interactions. The subsequent development of heparins and later, direct oral anticoagulants (DOACs), offered more targeted approaches with improved safety profiles. samev-dz.comashpublications.org These newer agents act on specific factors within the coagulation cascade, such as Factor Xa and thrombin. samev-dz.com

The evolution of the coagulation system in vertebrates involved a series of gene duplications and functional diversifications, resulting in a complex cascade of enzymatic reactions. nih.govoncohemakey.comresearchgate.net Understanding this intricate network has been pivotal in identifying targets for therapeutic intervention. The classic model of coagulation, involving intrinsic, extrinsic, and common pathways, has been refined over time to a more cell-based model that emphasizes the initiation, amplification, and propagation of the clotting process. nih.govresearchgate.net

The Role of Synthetic Compounds in Hemostatic System Modulation

Synthetic compounds have emerged as powerful tools to modulate the hemostatic system. Unlike traditional anticoagulants, which are often derived from biological sources, synthetic modulators can be designed with specific properties, such as enhanced target affinity and reduced off-target effects. These agents can be engineered to either inhibit or promote coagulation, addressing both thrombotic and bleeding disorders.

The development of synthetic hemostatic agents that can be administered intravenously is particularly significant for controlling bleeding in inaccessible sites. nih.gov These agents often work by mimicking or enhancing natural clotting mechanisms. For example, some synthetic polymers are designed to crosslink the fibrin (B1330869) matrix within a clot, thereby strengthening it and improving its stability. nih.govcapes.gov.br Others are engineered to mimic the function of platelets, the primary cells involved in initiating clot formation. frontiersin.org

Overview of Contemporary Research Paradigms for Novel Coagulation-Modulating Agents

Current research is focused on developing novel agents with improved efficacy, safety, and convenience. A significant paradigm shift has been the development of specific reversal agents for anticoagulants, which can rapidly counteract their effects in cases of major bleeding or the need for emergency surgery. samev-dz.comashpublications.org

The development of novel oral anticoagulants (NOACs) represented a major advancement, offering alternatives to warfarin with more predictable pharmacokinetics. researchgate.net However, the need for reversal agents for these NOACs quickly became apparent. samev-dz.com This has led to the development of agents like idarucizumab for dabigatran (B194492) and andexanet alfa for factor Xa inhibitors. ashpublications.orgnih.gov

Another area of active research is the development of "universal" reversal agents that can counteract a broad range of anticoagulants. taylorandfrancis.com This is where ciraparantag (B606701), the focus of this article, comes into play. Furthermore, research is exploring new therapeutic targets and strategies, including RNA-based therapeutics to modulate the synthesis of coagulation factors and gene therapies for inherited bleeding disorders. openpr.commdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C24H49F3N12O4 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H48N12O2.C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);(H,6,7)/t17-,18-;/m0./s1 |

InChI Key |

AEMJKCYSGBYLRS-APTPAJQOSA-N |

Isomeric SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Elucidation of Ciraparantag Trifluoroacetate Salt

Synthetic Pathways and Methodologies for Ciraparantag (B606701) Core Structure Elaboration

A plausible synthetic route, based on established principles of peptide chemistry and patent literature, can be conceptualized as follows:

Protection of L-arginine: The synthesis begins with L-arginine, where the alpha-amino group and the guanidino side chain are protected to prevent unwanted side reactions during the coupling steps. Common protecting groups for the alpha-amino function include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The guanidino group is often protected with groups like tosyl (Tos) or pentamethoxy-chroman-6-sulfonyl (Pmc).

Activation of the Carboxyl Group: The carboxylic acid moiety of the protected L-arginine is activated to facilitate the formation of an amide bond with the linker. This can be achieved using various coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Coupling Reaction: The activated, protected L-arginine is then reacted with the central linker, 1,4-bis(3-aminopropyl)piperazine. The reaction is typically performed in a 2:1 molar ratio of the arginine derivative to the piperazine (B1678402) linker to ensure the formation of the desired symmetrical product. This step forms the two critical amide bonds that define the core structure of Ciraparantag.

Deprotection: Following the successful coupling, all protecting groups are removed from the alpha-amino and guanidino functions. The specific deprotection strategy depends on the protecting groups used. For instance, Boc groups are typically removed under acidic conditions using trifluoroacetic acid (TFA), while Fmoc groups are removed with a base like piperidine. newdrugapprovals.org

The final crude product is then subjected to purification, commonly via chromatographic techniques.

Trifluoroacetate (B77799) Counter-Ion Integration and its Influence on Synthetic Yields and Purity

The trifluoroacetate (TFA) salt of Ciraparantag is typically not a result of a direct, stoichiometric addition of trifluoroacetic acid but is rather a consequence of the purification process.

Role in Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying synthetic peptides and peptide-like molecules such as Ciraparantag. newdrugapprovals.org In this technique, trifluoroacetic acid is widely used as an ion-pairing agent in the mobile phase (typically at a concentration of 0.1% v/v). newdrugapprovals.org The trifluoroacetate anion (TFA⁻) forms an ion pair with the positively charged sites on the Ciraparantag molecule, such as the primary amines and guanidinium (B1211019) groups. This interaction increases the molecule's hydrophobicity, improving its retention on the nonpolar stationary phase and leading to better separation and higher purity of the final product.

Salt Formation: During the lyophilization (freeze-drying) step that follows HPLC purification, the volatile components of the mobile phase are removed. However, the strong ionic interaction between the cationic Ciraparantag molecule and the TFA⁻ counter-ions causes the trifluoroacetate to remain, resulting in the formation of the stable trifluoroacetate salt. newdrugapprovals.org The number of associated TFA counter-ions can vary depending on the number of cationic sites on the molecule.

Advanced Chromatographic and Spectroscopic Methodologies for Compound Characterization and Purity Assessment

A combination of advanced analytical techniques is required to confirm the complex structure of Ciraparantag and assess its purity.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and identity of the synthesized Ciraparantag.

Molecular Ion Peak: Using techniques like electrospray ionization (ESI), HRMS provides a highly accurate mass-to-charge (m/z) ratio for the molecular ion. For Ciraparantag (C₂₂H₄₈N₁₂O₂), the calculated monoisotopic mass is approximately 512.4023 g/mol . wikipedia.org Experimental analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 513.4. newdrugapprovals.org The high accuracy of HRMS allows for the confirmation of the elemental formula, distinguishing it from other molecules with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural information, confirming the connectivity of the molecule. Key fragmentations would be expected from the cleavage of the amide bonds between the arginine and the propyl-piperazine linker, as well as characteristic losses from the arginine side chains.

| Technique | Parameter | **Expected Observation for Ciraparantag (C₂₂H₄₈N₁₂O₂) ** | Purpose |

| ESI-HRMS | [M+H]⁺ | m/z ≈ 513.4 | Confirms molecular weight and elemental formula. newdrugapprovals.org |

| ESI-HRMS | [M+2H]²⁺ | m/z ≈ 257.2 | Indicates multiple chargeable sites. |

| MS/MS | Fragmentation | Cleavage of amide bonds, piperazine ring fragmentation, loss of guanidinium group fragments. | Confirms structural connectivity. |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Ciraparantag in solution. A suite of 1D and 2D NMR experiments is used to assign all proton and carbon signals and confirm the stereochemistry. nih.gov

¹H NMR: Provides information on the number and chemical environment of all protons. One would expect to see distinct signals for the protons on the arginine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂), the piperazine ring, the propyl linkers, and the various N-H protons of the amide, amine, and guanidinium groups.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide bonds, the carbons of the arginine side chains, and the carbons of the piperazine linker.

¹⁹F NMR: This experiment would be specific for the trifluoroacetate salt form. It would show a single, strong resonance characteristic of the -CF₃ group of the counter-ion, confirming its presence.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, helping to trace the proton networks along the arginine and linker chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (C-H), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule, such as linking the arginine carbonyl carbon to the protons on the propyl linker.

Stereochemical Assignment: The preservation of the L-stereochemistry at the two α-carbon centers of the arginine units can be confirmed by specific NMR techniques, such as chiral derivatization or comparison with spectra of known stereoisomers. The molecule's symmetry is also readily apparent in NMR spectra.

| NMR Experiment | Information Obtained for Ciraparantag |

| ¹H NMR | Chemical shifts and coupling constants for all H atoms (arginine, piperazine, linkers). |

| ¹³C NMR | Chemical shifts for all C atoms (carbonyls, aliphatic chains). |

| ¹⁹F NMR | Confirms presence of trifluoroacetate counter-ion. |

| 2D COSY | Reveals H-H spin systems within the arginine and linker fragments. |

| 2D HSQC/HMQC | Correlates each proton to its directly attached carbon. |

| 2D HMBC | Confirms connectivity between fragments (e.g., arginine-linker amide bond). |

| 2D NOESY | Provides information on through-space proximity of protons, confirming 3D structure. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to confirm the presence of key functional groups within the Ciraparantag molecule.

Infrared (IR) Spectroscopy: An IR spectrum of Ciraparantag would display characteristic absorption bands. Key expected bands include:

N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amines and guanidinium groups.

C-H Stretching: Bands typically found between 2850-3000 cm⁻¹ from the aliphatic C-H bonds in the arginine side chains and piperazine linker.

Amide I Band: A strong absorption around 1650 cm⁻¹, primarily due to the C=O stretching of the two amide bonds.

Amide II Band: An absorption around 1550 cm⁻¹, resulting from N-H bending and C-N stretching.

C=N Stretching: Vibrations from the guanidinium group would also appear in the fingerprint region.

TFA Counter-ion Bands: Strong bands characteristic of the trifluoroacetate anion, notably from C=O and C-F stretching, would be present around 1670-1780 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and symmetric stretching modes of the piperazine ring would be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine/Guanidinium | N-H stretch | 3300 - 3500 (Broad) | Weak |

| Aliphatic Chains | C-H stretch | 2850 - 3000 | 2850 - 3000 (Strong) |

| Amide | C=O stretch (Amide I) | ~1650 (Strong) | ~1650 |

| Amide | N-H bend (Amide II) | ~1550 | Weak |

| Guanidinium | C=N stretch | ~1600-1680 | ~1600-1680 |

| Trifluoroacetate | C=O stretch / C-F stretch | ~1670-1780 / ~1100-1200 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state to atomic resolution. If a suitable single crystal of Ciraparantag trifluoroacetate could be grown, this technique would provide precise data on:

Bond Lengths and Angles: Exact measurements for every bond in the molecule.

Conformation: The precise spatial arrangement of the arginine side chains and the conformation of the piperazine ring (e.g., chair or boat).

Stereochemistry: Unambiguous confirmation of the L-configuration at the chiral centers.

Intermolecular Interactions: A detailed map of the hydrogen bonding network and the ionic interactions between the Ciraparantag cation and the trifluoroacetate counter-ions in the crystal lattice.

As of the current literature, a public crystal structure for Ciraparantag has not been reported. The acquisition of such data would be highly valuable for understanding its solid-state properties and its interaction with counter-ions.

Conclusion

The field of hemostasis research is continuously advancing, with synthetic modulators playing an increasingly crucial role. Ciraparantag (B606701) represents a significant development in this area, with the potential to be a broad-spectrum reversal agent for a variety of anticoagulants. Its unique mechanism of action and promising preclinical and early clinical data highlight its potential to address a critical unmet need in the management of anticoagulant-related bleeding. As further research unfolds, ciraparantag and other novel synthetic modulators will likely continue to refine our ability to control the delicate balance of hemostasis.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Animal Models

Absorption and Distribution Studies in Rodent and Large Animal Models

Following intravenous administration in preclinical models, ciraparantag (B606701) exhibits rapid absorption and distribution. researchgate.netsamev-dz.com In male Sprague-Dawley rats, quantitative whole-body autoradiography demonstrated that the peak concentration of radiolabeled ciraparantag in whole blood occurred at the earliest sampling time point of 5 minutes post-dose. samev-dz.com This was followed by a rapid distribution phase, with a steep decline in plasma concentrations observed through 4 hours post-dose, and a more gradual elimination phase thereafter. samev-dz.com The volume of distribution in human studies, which can provide an indication of distribution in tissues, was estimated to be between 25.4 and 34.6 L/h. samev-dz.com

Studies have shown that ciraparantag does not exhibit significant binding to a variety of proteins, including coagulation factors. researchgate.netsamev-dz.comnih.gov Dynamic light scattering methodology has been employed to confirm its lack of binding to numerous proteins and commonly used drugs. researchgate.netsamev-dz.comnih.govashpublications.org This characteristic suggests a low potential for protein-binding-related drug interactions.

Biotransformation Pathways and Metabolite Identification in Animal Systems

The primary route of metabolism for ciraparantag is hydrolysis by serum peptidases. researchgate.netsamev-dz.comnih.govashpublications.orgesmed.org This process breaks down the parent compound into metabolites. researchgate.netsamev-dz.comnih.govesmed.org

In animal and human studies, ciraparantag is metabolized into two main metabolites. researchgate.netesmed.org A key metabolite has been identified as 1,4-bis(3-aminopropyl)piperazine. nih.gov Crucially, these metabolites have been found to possess no substantial biological activity. researchgate.netsamev-dz.comnih.govashpublications.orgesmed.org This lack of active metabolites contributes to a predictable and controlled pharmacodynamic effect, focused solely on the parent drug.

Excretion Routes and Clearance Mechanisms in Preclinical Species

Preclinical studies have consistently demonstrated that ciraparantag and its metabolites are predominantly eliminated from the body via renal excretion. researchgate.netsamev-dz.comnih.govashpublications.orgesmed.orgnih.gov In rat studies using radiolabeled ciraparantag, the vast majority of the administered dose was recovered in the urine. researchgate.netsamev-dz.comnih.gov The clearance of ciraparantag is rapid, with total-body clearance estimates in human studies ranging from 65.7 to 116.0 L/h. samev-dz.com This rapid clearance, combined with a short half-life of approximately 12 to 19 minutes in humans, indicates that the drug is quickly removed from circulation. researchgate.netsamev-dz.comashpublications.orgashpublications.orgesmed.orgesmed.org

Pharmacodynamic Reversibility Assessments in In Vivo Animal Models

The primary pharmacodynamic effect of ciraparantag is the reversal of anticoagulation. This has been extensively evaluated in various in vivo animal models of bleeding.

In rodent models, ciraparantag has demonstrated a significant ability to reduce blood loss induced by a wide array of anticoagulants. researchgate.netsamev-dz.comnih.govashpublications.org These models include the rat tail transection model and the liver laceration model. researchgate.netsamev-dz.comnih.gov

In the rat tail transection model, a single intravenous dose of ciraparantag effectively reduced blood loss in animals treated with various direct oral anticoagulants (DOACs) such as apixaban (B1684502), rivaroxaban, edoxaban, and dabigatran (B194492), as well as unfractionated heparin and enoxaparin. samev-dz.comashpublications.org For instance, in rats anticoagulated with apixaban, which resulted in more than an eightfold increase in blood loss, administration of ciraparantag significantly reduced blood loss back to baseline levels, indicating a complete reversal of the anticoagulant effect. samev-dz.com Similarly, in rats treated with dabigatran, ciraparantag administration led to a reduction in blood loss to levels comparable to control animals. samev-dz.com

The efficacy of ciraparantag has also been confirmed in a rat liver laceration model. researchgate.netsamev-dz.comnih.gov In edoxaban-treated rats, ciraparantag reduced bleeding time. ashpublications.org These findings from different bleeding models provide robust evidence of ciraparantag's ability to restore hemostasis in the presence of various anticoagulants. researchgate.netsamev-dz.comnih.gov It is noteworthy that ciraparantag was effective at reducing blood loss when administered both before and after the bleeding injury was induced. researchgate.netsamev-dz.comnih.gov

| Animal Model | Anticoagulant | Effect of Ciraparantag | Reference |

|---|---|---|---|

| Rat Tail Transection | Apixaban | Significantly reduced blood loss to baseline | samev-dz.com |

| Rat Tail Transection | Dabigatran | Reduced blood loss to control levels | samev-dz.com |

| Rat Tail Transection | Edoxaban, Rivaroxaban, Unfractionated Heparin, Enoxaparin | Reduced blood loss | ashpublications.org |

| Rat Liver Laceration | Edoxaban | Reduced bleeding time | ashpublications.org |

Preclinical studies indicate that the onset of ciraparantag's pharmacodynamic effect is rapid, occurring within minutes of administration. samev-dz.com The reversal of anticoagulation, as measured by the normalization of bleeding, is sustained. While specific data on the duration of reversibility in animal models is detailed in the context of human studies showing a sustained effect for up to 24 hours, the rapid clearance of the drug suggests that the direct binding and reversal action is most prominent shortly after administration. ashpublications.orgesmed.orgnih.govesmed.org The prolonged pharmacodynamic effect observed in humans, despite the short half-life, suggests a mechanism that extends beyond the presence of ciraparantag in the circulation. ashpublications.org

Bioanalytical Methodologies for Quantification of Ciraparantag and Metabolites in Animal Biological Matrices

The precise quantification of drug and metabolite concentrations in biological matrices is fundamental to understanding the pharmacokinetic profile of a new chemical entity. For ciraparantag, while preclinical studies have established its pharmacokinetic and pharmacodynamic properties, detailed, publicly available, validated bioanalytical methods for the quantification of ciraparantag and its metabolites in animal biological matrices such as plasma, urine, or tissue are not extensively described in peer-reviewed literature. This is common during drug development, as such detailed methodologies are often considered proprietary by the sponsoring pharmaceutical companies.

Preclinical pharmacokinetic studies have utilized techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled [¹⁴C]ciraparantag in rats. This has provided valuable information on the tissue distribution, mass balance, and routes of excretion. medthority.com Such studies have confirmed that ciraparantag is rapidly distributed and eliminated, primarily via hydrolysis by serum peptidases into two main metabolites that are then excreted in the urine. nih.govnih.govmdpi.com

However, for the specific quantification of the parent drug and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry-standard methodology due to its high sensitivity, selectivity, and specificity. A validated LC-MS/MS method would be essential for preclinical toxicokinetic and pharmacokinetic studies. The development and validation of such a method would typically adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and would involve several key steps and parameters.

Hypothetical Framework for a Validated LC-MS/MS Method

Although a specific validated method for ciraparantag has not been published, a typical approach for a small molecule like ciraparantag in rat plasma would involve the following:

Sample Preparation: The process of extracting the analyte from the complex biological matrix is critical. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases (e.g., an aqueous plasma sample and an organic solvent). It can provide cleaner extracts than PPT.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This often results in the cleanest samples and can provide significant pre-concentration.

Chromatographic Separation: An HPLC or UHPLC system would be used to separate ciraparantag and its metabolites from endogenous plasma components before detection. A reversed-phase column (e.g., a C18 column) is commonly used for small polar molecules. The mobile phase would typically consist of a mixture of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol), run in either an isocratic or gradient mode.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard, providing high selectivity and sensitivity.

Method Validation: The method would be rigorously validated to ensure its reliability. Key validation parameters are summarized in the table below.

Table 4.5-1: Standard Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. | A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%. |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |

It is important to note that the development of such an assay for ciraparantag would need to account for its chemical properties, such as its cationic nature, which might influence the choice of extraction technique and chromatographic conditions.

Due to the lack of publicly available data, a detailed table with specific research findings on a validated bioanalytical method for ciraparantag cannot be provided at this time. The information presented here is based on standard industry practices for bioanalytical method development and validation for similar small molecule drugs in preclinical animal models.

Advanced Analytical Methodologies for Ciraparantag Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical sciences, offering high resolution and sensitivity for the separation and quantification of drug compounds. mdpi.com In the context of ciraparantag (B606701) research, HPLC methods are indispensable for assessing the purity of the drug substance and for quantifying its concentration in various samples.

Reverse-Phase Chromatography for Purity and Quantitative Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the quality control of pharmaceutical ingredients, including the assessment of purity and the quantification of the active compound. nih.govresearchgate.netnih.gov This technique utilizes a nonpolar stationary phase and a polar mobile phase. For a compound like ciraparantag, a cationic molecule, a suitable RP-HPLC method would likely involve a C18 column. nih.govsielc.com

The mobile phase would typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govsielc.com The pH of the aqueous phase is a critical parameter to control the ionization state of ciraparantag and achieve optimal retention and peak shape. An acidic pH is often employed to ensure the compound is in its fully protonated form. nih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be employed to achieve the desired separation from any impurities. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where ciraparantag exhibits maximum absorbance. nih.gov

The validation of such an RP-HPLC method is crucial to ensure its reliability and would typically include assessments of linearity, precision, accuracy, specificity, and robustness, in line with regulatory guidelines. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Ciraparantag Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

This table presents a hypothetical set of parameters and would require specific optimization for ciraparantag.

Application in Biological Samples from Preclinical Studies

The quantification of ciraparantag in biological matrices, such as plasma from preclinical animal studies, is essential for understanding its pharmacokinetics. While direct HPLC with UV detection can be used, often a more sensitive and selective method like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is preferred for complex biological samples due to lower detection limits and reduced interference. nih.govnih.gov

For HPLC analysis of ciraparantag in plasma, a robust sample preparation procedure is paramount to remove proteins and other interfering substances. This typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation. nih.gov The supernatant is then injected into the HPLC system. The chromatographic conditions would be similar to those used for purity analysis but may require further optimization to resolve ciraparantag from endogenous plasma components. The use of an internal standard is critical for accurate quantification in biological samples to compensate for any variability in sample preparation and injection volume. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net For ciraparantag research, LC-MS/MS offers unparalleled advantages in terms of sensitivity, specificity, and the ability to analyze complex mixtures. nih.govresearchgate.net

In a typical LC-MS/MS method for ciraparantag, the compound is first separated from other components in the sample by an HPLC or UPLC system. nih.gov The eluent from the chromatography column is then introduced into the mass spectrometer. The mass spectrometer ionizes the ciraparantag molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific parent ion corresponding to ciraparantag is selected and fragmented, and the resulting daughter ions are detected. This multiple-reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from other substances in the sample. researchgate.net The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions and collision energy. nih.govnih.gov

Whole Blood Clotting Time (WBCT) Assays in Animal Studies and Research Settings

The Whole Blood Clotting Time (WBCT) assay is a fundamental pharmacodynamic tool in the preclinical and clinical evaluation of ciraparantag. ashpublications.orgsamev-dz.com This assay provides a global assessment of the blood's ability to clot and is particularly valuable for ciraparantag because it is performed on whole blood without the addition of anticoagulants or activators that can interfere with the drug's mechanism of action. nih.govsamev-dz.com

In animal studies, the WBCT is used to demonstrate the anticoagulant effect of agents like edoxaban, apixaban (B1684502), and rivaroxaban, and subsequently, the reversal of this effect by ciraparantag. ashpublications.orgsamev-dz.com For instance, in rat tail transection models, administration of an anticoagulant leads to a significant increase in bleeding, which is then shown to be reduced to baseline levels following the administration of ciraparantag. samev-dz.com Similarly, in rabbit models, the WBCT has been used to demonstrate the reversal of anticoagulant-induced prolonged clotting times. researchgate.net

The WBCT is a relatively simple test to perform, involving the collection of a fresh blood sample into a plain glass tube and observing the time it takes for a solid clot to form. nih.gov Despite its simplicity, careful and standardized execution is crucial for obtaining reliable and reproducible results.

Table 2: Representative Whole Blood Clotting Time (WBCT) Data in a Preclinical Rat Model

| Treatment Group | Mean Blood Loss (g) |

| Saline Control | 0.15 |

| Edoxaban | 1.20 |

| Edoxaban + Ciraparantag (15 mg/kg) | 0.20 |

This table is a representation of typical data from a rat tail injury model and is for illustrative purposes only. Actual values can vary based on the specific study design.

Challenges of Plasma-Based Coagulation Assays due to Reagent Interference

A significant challenge in the laboratory assessment of ciraparantag's activity is the interference of the compound with standard plasma-based coagulation assays. nih.govresearchgate.net These assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), rely on the use of anticoagulants in blood collection tubes (e.g., sodium citrate) and activators in the assay reagents (e.g., kaolin (B608303), celite). samev-dz.comesmed.orgresearchgate.netnih.govresearchgate.netnih.gov

Ciraparantag is a cationic molecule that can bind to the anionic substances present in these reagents. samev-dz.comesmed.org This binding has two major consequences:

Interference with Anticoagulant Measurement: The binding of ciraparantag to the citrate (B86180) in the collection tube can disrupt the intended anticoagulant effect in the ex vivo sample, leading to inaccurate measurements of the underlying anticoagulant's activity. nih.gov

Inactivation of Ciraparantag: The binding of ciraparantag to assay activators like kaolin and celite can effectively remove the reversal agent from the reaction, leading to an underestimation of its in vivo efficacy. nih.govesmed.org

These interferences render plasma-based assays unreliable for quantifying the direct reversal effect of ciraparantag. nih.govresearchgate.net Consequently, the WBCT, which avoids the use of such interfering reagents, has been the primary pharmacodynamic assay used in the development of ciraparantag. ashpublications.orgnih.gov

Structure Activity Relationship Sar and Comparative Analysis of Ciraparantag

Influence of Chemical Structure on Binding Affinity and Reversal Efficacy

The structure of ciraparantag (B606701) is intrinsically linked to its function as a broad-spectrum anticoagulant reversal agent. researchgate.net It is a small, water-soluble molecule comprised of two L-arginine units joined by a piperazine (B1678402) linker chain. taylorandfrancis.comwikipedia.org This design was initially intended to bind non-covalently with unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). researchgate.netnih.gov

The primary mechanism of action involves direct binding to anticoagulant drugs through non-covalent interactions. nih.gov Key to this interaction are the molecule's cationic properties, which facilitate charge-charge interactions and hydrogen bonding with the target anticoagulants. researchgate.netnih.govashpublications.org The guanidinium (B1211019) groups of the two L-arginine residues provide the positive charges that are crucial for binding to the negatively charged regions of heparin and the electronegative portions of direct oral anticoagulants (DOACs). researchgate.net This binding sequesters the anticoagulant molecules, preventing them from interacting with their endogenous targets, such as Factor Xa and thrombin, thereby restoring the normal coagulation process. researchgate.net

Studies using dynamic light scattering have demonstrated that ciraparantag effectively binds to heparins and DOACs. researchgate.netnih.govashpublications.org This direct binding mechanism is also responsible for its broad activity, as it targets the drugs themselves rather than specific coagulation factors. taylorandfrancis.comnih.gov Research has shown that ciraparantag does not bind to various other proteins, including coagulation factors like Factor IIa and Factor Xa, or to a range of other commonly used medications, highlighting the specificity driven by its chemical structure. nih.govashpublications.orgsamev-dz.commedthority.com The reversal efficacy is dose-dependent; for instance, studies in healthy elderly subjects showed that increasing doses of ciraparantag led to a more complete and sustained reversal of the anticoagulant effects of apixaban (B1684502) and rivaroxaban. nih.govcovispharma.com

Role of the Trifluoroacetate (B77799) Counter-Ion in Compound Stability and Activity (Hypothesized)

Ciraparantag is supplied as a trifluoroacetate (TFA) salt. caymanchem.com In the synthesis of peptides and peptide-like molecules, TFA is commonly used during the cleavage and purification steps, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov As a result, the final product is often a TFA salt. nih.gov

The trifluoroacetate counter-ion's role in the stability and activity of ciraparantag has not been explicitly detailed in published literature, but hypotheses can be drawn from general principles of pharmaceutical chemistry. Counter-ions can significantly influence the physicochemical properties of a drug, such as its solubility, stability, and hygroscopicity. nih.gov It is hypothesized that the TFA salt form of ciraparantag provides good stability for the lyophilized (powder) product. nih.gov

However, TFA itself is a strong acid and can sometimes interfere with biological assays or affect the conformation and activity of a peptide or small molecule. nih.govresearchgate.net For some peptides, the stability of a trifluoroacetate salt has been shown to be greater than that of a hydrochloride salt, which may be prone to slower hydrolysis. nih.gov This suggests the choice of the TFA counter-ion for ciraparantag may be a balance between manufacturing convenience and final product stability. The presence of the TFA counter-ion is a critical aspect of the compound's formulation that ensures its integrity during storage.

Comparative Molecular Binding Analysis with Other Coagulation Modulators

Ciraparantag's binding mechanism distinguishes it from other available anticoagulant reversal agents like andexanet alfa and idarucizumab. Ciraparantag is a universal antidote that binds directly to a wide range of anticoagulants, including Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran (B194492), and heparins (unfractionated and low molecular weight). taylorandfrancis.comwikipedia.org

Its action is based on non-covalent, charge-charge interactions and hydrogen bonds with the anticoagulant molecules themselves. researchgate.netnih.govashpublications.org This contrasts with andexanet alfa, a recombinant modified Factor Xa protein that acts as a decoy to bind and sequester Factor Xa inhibitors. Idarucizumab is a monoclonal antibody fragment that is highly specific, binding only to the direct thrombin inhibitor dabigatran. taylorandfrancis.com

Dynamic light scattering and other cell-free assays have been used to characterize the binding affinity of ciraparantag. It shows selective binding to unfractionated heparin, enoxaparin, and Factor IXa, with weaker binding observed for fondaparinux (B3045324) and the enoxaparin-antithrombin complex. caymanchem.com Unlike andexanet alfa, ciraparantag does not bind to coagulation factors such as thrombin or Factor Xa. samev-dz.commedthority.com This broad-spectrum, direct-binding capability without interacting with coagulation proteins is a unique feature of ciraparantag among coagulation modulators. researchgate.netnih.gov

| Molecule | Binding Affinity (Kd) in µM |

|---|---|

| Unfractionated Heparin (UFH) | 28 |

| Enoxaparin (LMWH) | 17 |

| Factor IXa | 35 |

| Enoxaparin-Antithrombin Complex | 690 |

| Fondaparinux | 9,600 |

Data sourced from cell-free assays. caymanchem.com

Derivatization and Modification Studies for Enhanced Properties (Implied by SAR)

The development of ciraparantag was based on structure-activity relationship (SAR) principles, where it was specifically designed as a small molecule to bind to heparins through charge-charge interactions. researchgate.netnih.gov Its structure, featuring two cationic L-arginine groups connected by a piperazine linker, was rationally designed for this purpose. wikipedia.orgresearchgate.net The subsequent discovery of its broad-spectrum activity against DOACs was an unexpected but favorable finding. researchgate.net

While specific studies detailing further derivatization or modification of the ciraparantag molecule are not widely published, the established SAR provides a basis for implied modification studies to enhance its properties. The key components of the molecule that could be targeted for modification include:

The Cationic Groups: The L-arginine residues are critical for binding. Modifications could involve substituting L-arginine with other cationic amino acids or synthetic cationic groups to potentially fine-tune the binding affinity, specificity, or pharmacokinetic profile.

The Linker: The piperazine-containing linker determines the spatial orientation and distance between the two arginine residues. Altering the length, flexibility, or chemical nature of the linker could impact the molecule's ability to bind different anticoagulants, potentially enhancing its affinity for specific targets or broadening its spectrum of activity even further.

Metabolic Stability: Ciraparantag is metabolized by serum peptidases into inactive metabolites. nih.govashpublications.orgashpublications.org Modifications to the structure, particularly around the peptide bonds, could be explored to increase its resistance to enzymatic degradation, thereby potentially prolonging its half-life and duration of action if desired.

Future Research Directions and Unexplored Scientific Avenues

Investigation of Novel Binding Partners and Off-Target Molecular Interactions (Non-Clinical Focus)

Ciraparantag's mechanism, primarily driven by non-covalent hydrogen bonding and charge-charge interactions, suggests that its binding profile may extend beyond the currently known anticoagulants. dtic.milnih.gov A crucial area of future non-clinical research is the systematic investigation of its potential binding partners and off-target molecular interactions.

Initial studies have demonstrated that ciraparantag (B606701) selectively binds to unfractionated heparin (UFH), the low-molecular-weight heparin (LMWH) enoxaparin, and various Direct Oral Anticoagulants (DOACs) including edoxaban, rivaroxaban, and apixaban (B1684502). nih.govnih.gov Dynamic light-scattering methods and energy minimization modeling were instrumental in identifying these interactions. nih.govsamev-dz.com The molecule was specifically designed to bind to heparins and was later unexpectedly found to also bind to DOACs. nih.govsamev-dz.com

However, the full spectrum of its molecular interactions remains to be elucidated. Research has shown it does not bind significantly to key plasma proteins like albumin, certain coagulation factors, or a selection of common cardiovascular and antiepileptic drugs. nih.gov Weak interactions have been noted with the enoxaparin-antithrombin complex and fondaparinux (B3045324). nih.gov

Future non-clinical investigations should employ a broad array of screening techniques, such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), to build a comprehensive interaction map. Identifying novel binding partners is critical for understanding any potential off-target effects and for uncovering new therapeutic possibilities.

Table 1: Known Binding Affinities and Interactions of Ciraparantag

| Binding Partner | Binding Affinity (Kd) | Interaction Type | Source |

|---|---|---|---|

| Unfractionated Heparin (UFH) | 28 µM | Non-covalent, Electrostatic | nih.gov |

| Enoxaparin (LMWH) | 17 µM | Non-covalent, Electrostatic | nih.gov |

| Factor IXa | 35 µM | Selective Binding | nih.gov |

| Edoxaban | Weakly Bound | Non-covalent | nih.gov |

| Rivaroxaban | Weakly Bound | Non-covalent | nih.gov |

| Fondaparinux | 9,600 µM | Weak Binding | nih.gov |

| Enoxaparin-Antithrombin Complex | 690 µM | Weak Binding | nih.gov |

| Factor Xa | No significant binding | N/A | nih.gov |

| Thrombin | No significant binding | N/A | nih.gov |

| Fibrinogen | No significant binding | N/A | nih.gov |

Exploration of Polypharmacology and Multi-Target Modulation Capabilities (Theoretical)

Polypharmacology, the strategy of designing agents that act on multiple targets simultaneously, is an emerging paradigm in drug development. Ciraparantag, with its demonstrated ability to bind and neutralize multiple, structurally distinct anticoagulants, can be considered a de facto multi-target-directed ligand (MTDL). Its broad-spectrum activity provides a rich basis for the theoretical exploration of polypharmacology in the context of anticoagulant reversal.

The molecule's capacity to engage both large anionic polysaccharides (heparins) and smaller, varied DOAC molecules through non-covalent forces is a prime example of multi-target modulation. dtic.milnih.gov This capability is not due to multiple pharmacophores in the traditional sense, but rather to a physiochemical mechanism centered on electrostatic and hydrogen bond interactions that is agnostic to a specific protein binding pocket.

Future theoretical research could focus on leveraging this mechanism. The core structure of ciraparantag—two L-arginine residues linked by a piperazine (B1678402) ring—could be theoretically modified to fine-tune its polypharmacological profile. derangedphysiology.com For instance, altering the linker or the cationic charge density could shift its binding preferences, potentially enhancing its affinity for certain targets or expanding its activity to other classes of anionic drugs or endogenous molecules. This theoretical exploration could lead to the design of new MTDLs with tailored reversal capabilities, moving beyond simple one-drug, one-target interactions.

Development of Advanced In Silico Predictive Models for Hemostasis Modulation

The complexity of the coagulation cascade presents a significant challenge for predicting the net effect of any new therapeutic agent. Advanced in silico predictive models offer a powerful tool to simulate hemostasis and thrombosis, but their application to novel reversal agents like ciraparantag is a key future avenue. nih.gov

Current computational models in hemostasis range from those simulating specific molecular interactions and enzyme kinetics to larger models that attempt to reproduce the entire physiological process of thrombus formation. nih.gov These models can incorporate dozens of ordinary differential equations (ODEs) and hundreds of kinetic parameters to predict the clotting rate of plasma under various conditions. nih.govnih.gov

A significant future direction is the development of specific in silico models designed to predict the modulatory effects of ciraparantag. Such a model would need to:

Integrate the known binding affinities (Kd values) of ciraparantag for its various targets (UFH, LMWH, DOACs).

Simulate how the sequestration of these anticoagulants by ciraparantag affects their interaction with their respective targets in the coagulation cascade (e.g., Antithrombin, Factor Xa).

Predict the downstream consequences on thrombin generation and fibrin (B1330869) clot formation.

These predictive models could accelerate the development of next-generation reversal agents by allowing for virtual screening and optimization, reducing the reliance on extensive experimental assays. researchgate.net

Integration with Systems Biology Approaches for Comprehensive Coagulation Pathway Understanding

Systems biology aims to understand the larger picture of complex biological networks by integrating experimental data with computational modeling. nih.gov The coagulation cascade, with its intricate network of activation, amplification, and inhibition loops, is an ideal candidate for such an approach. dtic.mil While models of the coagulation system exist, integrating a multi-target reversal agent like ciraparantag represents a new frontier.

A systems biology model of hemostasis would not only include the core coagulation factors but also the roles of platelets, endothelial cells, and blood flow dynamics. nih.govnih.gov By introducing ciraparantag into such a comprehensive model, researchers could:

Simulate its impact across the entire network, not just on isolated reactions.

Identify potential emergent properties or unexpected effects on pathways peripherally related to coagulation.

Predict how its reversal activity might vary in simulated patient-specific contexts, such as in the presence of co-morbidities or genetic variations in coagulation factors.

These models, which can range from deterministic frameworks using ODEs to stochastic models for low-concentration interactions, would provide a holistic understanding of how ciraparantag restores hemostasis. nih.govworldscientific.com This approach would move beyond simple reversal efficacy to a nuanced, system-wide view of its pharmacological impact.

Application of Dynamic Combinatorial Chemistry in Heparin Antidote Discovery, informed by Ciraparantag research

The search for small-molecule heparin antidotes has been a persistent challenge due to heparin's nature as a heterogeneous and highly anionic polysaccharide, which lacks a well-defined binding pocket. nih.govacs.org This makes traditional rational drug design difficult. Dynamic combinatorial chemistry (DCC) is a powerful alternative approach that does not require detailed structural knowledge of the target. nih.govcsic.es

In DCC, a library of potential ligands is generated in situ, and the target molecule (heparin) itself selects and amplifies the best binders from the mixture. nih.gov Research in this area has explicitly identified ciraparantag as a representative example of a synthetic small molecule that binds heparin, providing a benchmark and a conceptual starting point for DCC-based discovery. researchgate.net

The success of ciraparantag, which relies on ionic and hydrogen-bonding interactions, informs the design of building blocks for DCC libraries. nih.govresearchgate.net Researchers can create libraries of molecules with varied cationic charges and hydrogen-bonding capabilities to discover novel heparin binders. Studies have already shown that this method can identify potent heparin antidotes, and the results from in vitro enzymatic assays correlate well with the screening outcomes. acs.orgresearchgate.net Future research will undoubtedly continue to leverage the principles demonstrated by ciraparantag's mechanism to fuel the discovery of new, optimized heparin reversal agents through DCC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.